N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide
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Description
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can alter the conformation and function of the target molecules, leading to changes in cellular processes.
Biochemical Pathways
These effects could potentially be mediated through the inhibition or activation of key enzymes or receptors within these pathways .
Pharmacokinetics
Its metabolism and excretion would likely involve enzymatic transformations and renal clearance .
Result of Action
Based on the properties of similar compounds, it could potentially influence cell growth and proliferation, potentially leading to cytotoxic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with target molecules. Additionally, the presence of other molecules could influence its absorption, distribution, metabolism, and excretion .
Biological Activity
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Pyridazinone Core : A six-membered heterocyclic ring with two nitrogen atoms.
- Methoxyphenyl Group : A phenyl ring substituted with a methoxy group, enhancing lipophilicity.
- Sulfonamide Moiety : Known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
The molecular formula is C21H24N4O4S, with a molecular weight of approximately 432.5 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to the disruption of cellular processes.
- Receptor Modulation : The compound may bind to receptors, altering signaling pathways that contribute to various physiological responses.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For example, derivatives of pyridazinone have shown promising results against various cancer cell lines:
- Cytotoxicity Testing : A series of pyridazinone derivatives were evaluated for their cytotoxic effects on human cancer cell lines (e.g., MCF-7, A-549). The results demonstrated that many derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .
Compound Name | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 0.001 | Apoptosis induction |
Compound B | A-549 | 0.005 | Topoisomerase inhibition |
Compound C | PC-3 | 0.01 | Cell cycle arrest |
Anti-inflammatory Effects
The sulfonamide structure is associated with anti-inflammatory properties. Studies have shown that compounds with similar backbones can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
-
Case Study on MCF-7 Cell Line :
- Researchers synthesized several derivatives of the target compound and tested their effects on the MCF-7 breast cancer cell line using an MTT assay.
- Results indicated that certain derivatives exhibited cytotoxicity with GI50 values below 10 µM, demonstrating significant growth inhibition compared to standard treatments .
- In Vivo Studies :
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-32-20-9-7-19(8-10-20)24-15-16-25(29)28(27-24)18-17-26-34(30,31)23-13-11-22(12-14-23)33-21-5-3-2-4-6-21/h2-16,26H,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGVSOXYMDBCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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